![molecular formula C16H21N3O5 B4129837 N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine](/img/structure/B4129837.png)
N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine
Overview
Description
Scientific Research Applications
Organic Optoelectronic Materials
N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine: and its derivatives have been explored for their potential in organic optoelectronic materials. These materials are crucial for developing devices like polymeric light-emitting diodes due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The synthesis of related N-substituted maleimides has shown that these compounds can exhibit strong photoluminescence, which is essential for optoelectronic applications.
Polymer Synthesis and Stability
The compound has been used in the synthesis of polymers with excellent thermal stability and electron-withdrawing properties. These characteristics are derived from the rigid five-membered ring in the backbone of the compound, making it suitable for high-performance materials that require stability under thermal stress .
Catalysis in Polymerization
Derivatives of N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine have been utilized as catalysts in the polymerization of ethylene to produce high-molecular-weight polyethylene elastomers. These elastomers are highly branched and have narrow dispersity, which is advantageous for various industrial applications .
Anticancer and Antimicrobial Research
The structural analogs of this compound have been synthesized and evaluated for their pharmacological activities against drug-resistant pathogens and cancerous cells. These studies are vital for the development of new therapeutic agents that can overcome resistance mechanisms in various diseases .
Electrochemical Properties
Research into the electrochemical properties of related compounds has provided insights into the development of new materials for energy storage and conversion. Understanding the electrochemical behavior of these compounds can lead to advancements in battery technology and renewable energy systems .
Microfluidics and Kinetic Studies
The compound has been involved in microfluidic studies, which are essential for understanding the kinetics of chemical reactions on a microscale. This research can lead to the optimization of reaction conditions and the development of more efficient chemical processes .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N2-Cyclohexyl-N~4~-(3-Nitrophenyl)Asparagine . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy.
properties
IUPAC Name |
2-(cyclohexylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(18-12-7-4-8-13(9-12)19(23)24)10-14(16(21)22)17-11-5-2-1-3-6-11/h4,7-9,11,14,17H,1-3,5-6,10H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGQMESPGAZUFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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